1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one
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Overview
Description
1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 4-methoxyphenol with a suitable alkylating agent under controlled conditions. One common method includes the use of cesium carbonate as a base and copper(I) chloride as a catalyst in a solvent like 1-methyl-2-pyrrolidinone . The reaction is carried out under reflux with nitrogen atmosphere to ensure an inert environment.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
- 4-(4-Methoxyphenoxy)benzaldehyde
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
39489-43-5 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3 |
InChI Key |
GUKJNWZZYFEWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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